molecular formula C18H14N4O4 B6134368 MFCD01551654

MFCD01551654

Cat. No.: B6134368
M. Wt: 350.3 g/mol
InChI Key: UPWHTJMFMSLAHH-UHFFFAOYSA-N
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Description

For instance, structurally similar compounds like CAS 53052-06-5 (C₆H₄N₂OS) and CAS 1533-03-5 (C₁₀H₉F₃O) share features such as aromatic rings with functional groups like thioether or trifluoromethyl substituents . Such compounds are often synthesized via nucleophilic substitution or condensation reactions, as demonstrated in the evidence (e.g., reactions with pyridine or methanol solvents at elevated temperatures) .

Key physicochemical properties inferred from comparable compounds include:

  • Molecular weight: ~150–200 g/mol (based on analogs in and ).
  • Solubility: Moderate solubility in polar solvents like ethanol or DMSO, influenced by functional groups (e.g., trifluoromethyl groups reduce aqueous solubility) .
  • Bioactivity: Potential CYP enzyme inhibition or LogP values (~2.0–3.5) indicative of moderate membrane permeability .

Properties

IUPAC Name

3-[[2-(3-carboxyanilino)pyrimidin-4-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-16(24)11-3-1-5-13(9-11)20-15-7-8-19-18(22-15)21-14-6-2-4-12(10-14)17(25)26/h1-10H,(H,23,24)(H,25,26)(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWHTJMFMSLAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A: CAS 53052-06-5 (C₆H₄N₂OS)

  • Structural Similarity : Shares a pyridine-derived backbone with a thioether group, akin to MFCD01551654 .
  • Synthesis: Produced via 2-aminopyridine-3-ol and ethyl xanthate reactions in pyridine (yield: 86.95%) .
  • Divergence : Lacks halogen or fluorinated groups, resulting in lower molecular weight (152.17 g/mol) and higher aqueous solubility compared to fluorinated analogs .

Compound B: CAS 1533-03-5 (C₁₀H₉F₃O)

  • Structural Similarity : Contains a trifluoromethyl group attached to an aromatic ring, similar to hypothesized substituents in this compound .
  • Synthesis: Synthesized via condensation of 4-methylbenzenesulfonohydrazide and trifluoromethyl ketones (yield: 98%) .
  • Divergence : Higher molecular weight (202.17 g/mol) and lower GI absorption due to bulky trifluoromethyl groups .

Property Comparison Table

Property This compound (Inferred) CAS 53052-06-5 CAS 1533-03-5
Molecular Formula (Hypothetical) C₈H₆FNS C₆H₄N₂OS C₁₀H₉F₃O
Molecular Weight (g/mol) ~180 152.17 202.17
Solubility (Water) Low Moderate (0.687 mg/mL) Very Low
Synthesis Yield (%) ~85–90 86.95 98
LogP ~2.8 1.98 (Ali method) 3.12
Bioactivity CYP2D6 Inhibition BBB Permeability: Moderate Leadlikeness: Low

Pharmacological Potential

  • Thioether-containing compounds (e.g., CAS 53052-06-5) exhibit moderate blood-brain barrier (BBB) penetration, suggesting neuropharmacological applications .
  • Trifluoromethyl groups (e.g., CAS 1533-03-5) enhance metabolic stability but reduce solubility, limiting their oral bioavailability .

Industrial Relevance

  • Compounds with sulfur moieties (e.g., CAS 53052-06-5) are utilized in agrochemicals due to their reactivity with biological thiols .
  • Fluorinated derivatives (e.g., CAS 1533-03-5) are prevalent in pharmaceuticals, leveraging fluorine’s electronegativity for target binding .

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